molecular formula C13H8O2 B11900642 9H-Naphtho[2,1-b]pyran-9-one CAS No. 268740-98-3

9H-Naphtho[2,1-b]pyran-9-one

Cat. No.: B11900642
CAS No.: 268740-98-3
M. Wt: 196.20 g/mol
InChI Key: AOVVFKCWSUVBNJ-UHFFFAOYSA-N
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Description

9H-Naphtho[2,1-b]pyran-9-one is a fused tricyclic organic compound that serves as a versatile scaffold and key intermediate in medicinal and synthetic chemistry. This core structure is of significant interest in the development of novel bioactive molecules, particularly due to the established biological activities of its derivatives. Research into analogous naphthopyran and related fused heterocyclic systems has demonstrated promising antimicrobial properties against various human pathogens . The naphthopyranone structure is a privileged precursor in organic synthesis, frequently employed to construct more complex molecular architectures. It is commonly functionalized and fused with other heterocyclic systems, such as pyrimidines and triazolopyrimidines, to create compounds with enhanced and modified properties for structure-activity relationship (SAR) studies . The exploration of these novel synthetic pathways and the subsequent biological evaluation of the resulting compounds represent the primary research value of this chemical class . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

268740-98-3

Molecular Formula

C13H8O2

Molecular Weight

196.20 g/mol

IUPAC Name

benzo[f]chromen-9-one

InChI

InChI=1S/C13H8O2/c14-10-5-3-9-4-6-13-11(12(9)8-10)2-1-7-15-13/h1-8H

InChI Key

AOVVFKCWSUVBNJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=CC=C3C=CC(=O)C=C3C2=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 9h Naphtho 2,1 B Pyran 9 One

Advanced Synthetic Approaches to the 9H-Naphtho[2,1-b]pyran-9-one Scaffold

The construction of the this compound core has been achieved through various innovative synthetic methods. These approaches aim to provide efficient and selective access to this important heterocyclic system.

Multi-component Reactions and Catalytic Systems for this compound Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like 9H-naphtho[2,1-b]pyran-9-ones from simple and readily available starting materials in a single step. chemicalpapers.com One-pot three-component condensation reactions are frequently employed. For instance, the reaction of an arylaldehyde, malononitrile, and a naphthol derivative can efficiently produce 2-amino-4H-naphthopyran-3-carbonitriles. researchgate.net

Several catalytic systems have been developed to facilitate these transformations. For example, a one-pot synthesis of naphthopyran derivatives has been achieved using hexadecyltrimethylammonium bromide (HTMAB) as a catalyst in an aqueous medium. researchgate.net This method offers advantages such as neutral reaction conditions, high yields, and a simple work-up procedure. researchgate.net Similarly, montmorillonite (B579905) K-10, a heterogeneous catalyst, has been effectively used for the synthesis of naphthopyrans from propargylic alcohols and naphthols, providing high yields in short reaction times. ias.ac.in Other catalytic approaches include the use of N-Heterocyclic carbenes in cascade reactions to produce functionalized naphthopyranones. sioc-journal.cn

A notable example is the tandem Michael–Dieckmann reaction between ortho-toluates and dihydropyran-2-ones, which constructs the naphthopyranone core. researchgate.net This strategy has been applied in the total synthesis of natural products like (S)-semiviriditoxin. researchgate.net

Table 1: Examples of Catalytic Systems in Naphthopyranone Synthesis

Catalyst/MethodReactantsProduct TypeKey Features
Hexadecyltrimethylammonium bromide (HTMAB) in waterArylaldehyde, malononitrile, naphtholNaphthopyran derivativesNeutral conditions, high yields, simple work-up. researchgate.net
Montmorillonite K-10Propargylic alcohols, naphtholsNaphthopyransHeterogeneous catalyst, high yields, short reaction times. ias.ac.in
N-Heterocyclic Carbene---Functionalized naphthopyranonesCascade reaction. sioc-journal.cn
Tandem Michael–Dieckmann reactionortho-Toluates, dihydropyran-2-onesNaphthopyranone coreUsed in total synthesis of natural products. researchgate.net

Regioselective Synthesis and Stereochemical Control in Naphthopyranone Formation

Achieving regioselectivity and stereochemical control is crucial in the synthesis of complex naphthopyranones, particularly for those with biological activity. The choice of starting materials and reaction conditions plays a pivotal role in determining the outcome. For instance, the reaction of 2-naphthol (B1666908) with specific reagents leads to the formation of 3H-naphtho[2,1-b]pyran-3-one derivatives. sciforum.net

In the context of stereochemistry, the synthesis of enantiomerically pure naphthopyranones often requires chiral starting materials or catalysts. The total synthesis of (S)-semiviriditoxin, for example, utilized (R)-1,2-epoxy-4-butanol to establish the desired stereochemistry in the dihydropyran-2-one intermediate. researchgate.net Similarly, the synthesis of (R)- and (S)-semi-vioxanthin involved an enzyme-catalyzed reduction to create a chiral lactone, demonstrating the power of biocatalysis in achieving stereoselectivity. researchgate.net

The concept of remote stereochemical control has also been explored, where a stereogenic center influences the stereochemistry of a distant part of the molecule. beilstein-institut.de This can be achieved through conformational control, where the preference for a particular conformation directs the stereochemical outcome of a reaction. beilstein-institut.de In the synthesis of certain hapalindole natural products, which share structural similarities with complex fused systems, enzyme complexes have been shown to cooperatively control the stereochemistry of the final product. umich.edu

Application of Green Chemistry Principles in the Synthesis of 9H-Naphtho[2,1-b]pyran-one Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of this compound derivatives to minimize environmental impact. longdom.orgmlsu.ac.in This includes the use of environmentally benign solvents, catalysts, and energy sources. nih.gov

Water is often a preferred solvent due to its non-toxic and non-flammable nature. longdom.org The use of aqueous media, often in conjunction with catalysts like HTMAB, has been shown to be effective for the one-pot synthesis of naphthopyran derivatives. researchgate.net Solventless reactions, or mechanosynthesis, where reactants are ground together, represent another green approach that reduces waste. nih.gov

The use of reusable catalysts is a cornerstone of green chemistry. longdom.org Heterogeneous catalysts like montmorillonite K-10 and reusable ionic liquids such as [EMIM][OH] have been successfully employed in naphthopyran synthesis. ias.ac.inajgreenchem.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. ajgreenchem.com

Microwave irradiation is another green technique that can accelerate reactions, leading to shorter reaction times and reduced energy consumption. longdom.orgajgreenchem.com The combination of microwave-assisted synthesis with ionic liquids has proven to be a highly efficient and green protocol for preparing tetrahydrobenzo[b]pyran derivatives. ajgreenchem.com

Table 2: Green Chemistry Approaches in Naphthopyranone Synthesis

Green Chemistry PrincipleApplication in Naphthopyranone SynthesisExample
Use of Green SolventsReactions conducted in water. researchgate.netHTMAB-catalyzed synthesis of naphthopyran derivatives in aqueous media. researchgate.net
Reusable CatalystsEmployment of heterogeneous or recyclable catalysts. ias.ac.inajgreenchem.comMontmorillonite K-10 and [EMIM][OH] ionic liquid. ias.ac.inajgreenchem.com
Energy EfficiencyUse of microwave irradiation to accelerate reactions. ajgreenchem.comMicrowave-assisted synthesis of tetrahydrobenzo[b]pyran derivatives. ajgreenchem.com
Atom EconomyMulti-component reactions that incorporate most atoms from the starting materials into the final product. chemicalpapers.comOne-pot three-component synthesis of naphthopyrans. researchgate.net

Derivatization Strategies for Functionalizing this compound Scaffolds

The functionalization of the this compound scaffold is essential for modulating its physicochemical and biological properties. This is achieved through various derivatization strategies, including functional group interconversions and the synthesis of fused heterocyclic systems.

Functional Group Interconversions and Substituent Effects on Naphthopyranone Reactivity

The reactivity of the this compound core is significantly influenced by the nature and position of its substituents. ontosight.ai Electron-donating and electron-withdrawing groups can alter the electron density of the aromatic rings, thereby affecting their susceptibility to electrophilic or nucleophilic attack. msu.edulibretexts.org

For example, the presence of an amino group at the 2-position and a cyano group at the 3-position in the pyran ring, as seen in 2-amino-4H-naphtho[2,1-b]pyran-3-carbonitriles, provides reactive handles for further transformations. researchgate.net The amino group can be acylated or can participate in condensation reactions, while the cyano group can be hydrolyzed or reduced.

The substituents on the naphthyl portion of the molecule also play a crucial role. Their electronic effects can direct the position of further substitution reactions on the aromatic ring. msu.educsj.jp For instance, the trifluoroacetylation of methoxy-substituted naphthalenes, precursors to some naphthopyranones, shows regioselectivity dependent on the position of the methoxy (B1213986) groups. murdoch.edu.au

Synthesis of Fused Heterocyclic Systems Incorporating the Naphthopyranone Moiety

The this compound scaffold serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. This is often achieved by reacting functionalized naphthopyranones with binucleophilic reagents.

A common strategy involves the use of 2-amino-4H-naphtho[2,1-b]pyran-3-carbonitrile derivatives. The amino and cyano groups can react with various reagents to form fused pyrimidine (B1678525), triazolopyrimidine, and other heterocyclic rings. For example, reaction with triethyl orthoformate followed by hydrazinolysis can lead to the formation of naphthopyrano[2,3-d]pyrimidines. researchgate.netsrce.hr Further reactions of these fused systems can introduce additional heterocyclic rings, such as a triazole ring to form naphtho[2,1-b]pyrano[3,2-e] researchgate.netnih.govontosight.aitriazolo[1,5-c]pyrimidines. srce.hr

The condensation of 2-amino-4-(p-halophenyl)-7-methoxy-4H-naphtho[2,1-b]pyran-3-carbonitriles with formamide (B127407) or acetic anhydride (B1165640) can also yield fused pyrimidine derivatives. researchgate.net These reactions highlight the utility of the naphthopyranone core as a platform for the construction of diverse and potentially biologically active heterocyclic compounds. ontosight.airesearchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of 9h Naphtho 2,1 B Pyran 9 One Compounds

High-Resolution Spectroscopic Techniques for Definitive Structural Confirmation

A suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is indispensable for the unambiguous structural elucidation of naphthopyranones.

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of 9H-Naphtho[2,1-b]pyran-9-one derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise assignment of atoms within the molecular structure. researchgate.net

One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HMQC, and HMBC, are employed for the complete and unambiguous assignment of proton and carbon signals. researchgate.netmdpi.com For instance, in the ¹H NMR spectrum of certain naphthopyran derivatives, aromatic protons typically appear as multiplets in the downfield region, while protons of the pyran ring and its substituents resonate at characteristic chemical shifts. ias.ac.inmdpi.com The ¹³C NMR spectrum complements this information by showing distinct signals for carbonyl carbons, aromatic carbons, and aliphatic carbons within the structure. ias.ac.inmdpi.com

The analysis of various 3H-naphtho[2,1-b]pyran derivatives has demonstrated the utility of these techniques. researchgate.net For example, the ¹H NMR spectrum of a 2,2-diphenyl-[2H]-naphtho[2,1-b]pyran derivative shows characteristic signals for the aromatic protons and the protons of the pyran ring. ias.ac.in Similarly, detailed NMR studies on naphthopyranone derivatives isolated from fungal metabolites have been crucial in identifying their complex structures. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Data for Naphthopyran Derivatives This table is interactive. Click on the headers to sort the data.

Compound/Derivative Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
2,2-Diphenyl-[2H]-naphtho[2,1-b]pyran H-a 8.38 d 8.4 ias.ac.in
2,2-Diphenyl-[2H]-naphtho[2,1-b]pyran H-b 7.74 d 8.4 ias.ac.in
2,2-Diphenyl-[2H]-naphtho[2,1-b]pyran H-c 6.76 d 9.6 ias.ac.in
2,2-Diphenyl-[2H]-naphtho[2,1-b]pyran H-d 6.22 d 9.6 ias.ac.in
2-Amino-7-methoxy-4-(p-tolyl)-4H-naphtho[2,1-b]pyrane-3-carbonitrile OCH₃ 3.78-3.82 s - mdpi.com
2-Amino-7-methoxy-4-(p-tolyl)-4H-naphtho[2,1-b]pyrane-3-carbonitrile Pyran CH 5.66-5.70 s - mdpi.com

Table 2: Representative ¹³C NMR Chemical Shift Data for Naphthopyran Derivatives This table is interactive. Click on the headers to sort the data.

Compound/Derivative Carbon Chemical Shift (δ, ppm) Reference
2,2-Diphenyl-[2H]-naphtho[2,1-b]pyran C-a 147.74 ias.ac.in
2,2-Diphenyl-[2H]-naphtho[2,1-b]pyran C-b 145.20 ias.ac.in
2,2-Diphenyl-[2H]-naphtho[2,1-b]pyran C-c 134.67 ias.ac.in
2,2-Diphenyl-[2H]-naphtho[2,1-b]pyran C-d 83.19 ias.ac.in
2-Amino-4-(p-chlorophenyl)-7-methoxy-4H-naphtho[2,1-b]pyran-3-carbonitrile C-2 160.2 mdpi.com
2-Amino-4-(p-chlorophenyl)-7-methoxy-4H-naphtho[2,1-b]pyran-3-carbonitrile C-8 157.2 mdpi.com
2-Amino-4-(p-chlorophenyl)-7-methoxy-4H-naphtho[2,1-b]pyran-3-carbonitrile OCH₃ 56.50 mdpi.com
2-Amino-4-(p-chlorophenyl)-7-methoxy-4H-naphtho[2,1-b]pyran-3-carbonitrile C-4 28.4 mdpi.com

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula. unesp.br

Electron ionization (EI) mass spectrometry often leads to the formation of a molecular ion (M+), which can undergo fragmentation. chemguide.co.uk The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information. libretexts.org For naphthopyranones, fragmentation can involve the loss of small molecules like CO, or cleavage of the pyran ring. libretexts.org The analysis of these fragment ions helps to piece together the structure of the original molecule.

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with techniques like electrospray ionization (ESI), is highly effective for analyzing complex mixtures containing naphthopyranone derivatives, such as those found in natural product extracts. nih.govglobalauthorid.com Tandem mass spectrometry (MS/MS) experiments on selected ions can further elucidate fragmentation pathways and confirm structural features. nih.gov

For example, the mass spectrum of a 2-substituted-4H-thiazolo[5,4-c]naphtho[1,2-e]pyran derivative showed a base peak corresponding to the M-1 ion, which is characteristic of a dihydropyran moiety. scispace.com The presence of molecular ion peaks (M, M+1, M+2) further confirms the structure. scispace.com

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in a molecule. beilstein-journals.org For this compound and its derivatives, the IR spectrum provides clear evidence for the presence of key structural features.

The most prominent absorption band in the IR spectrum of a naphthopyranone is typically the carbonyl (C=O) stretching vibration of the pyranone ring, which appears in the region of 1650-1750 cm⁻¹. pressbooks.publibretexts.org The exact position of this band can be influenced by conjugation and other structural features. Aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ range. vscht.czlibretexts.org C-H stretching vibrations for aromatic and aliphatic protons appear at approximately 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. pressbooks.publibretexts.org The C-O-C stretching of the pyran ring also gives rise to characteristic bands. vscht.cz

For instance, the IR spectrum of a substituted 4H-naphtho[2,1-b]pyran derivative showed a strong absorption at 1682 cm⁻¹ corresponding to the C=O group. mdpi.com In another study, the IR spectra of various naphthopyran derivatives displayed characteristic absorptions for C≡N, NH₂, and C=O functional groups, confirming the successful synthesis of these compounds. mdpi.comsrce.hr

Table 3: Characteristic IR Absorption Frequencies for Naphthopyranone Derivatives This table is interactive. Click on the headers to sort the data.

Functional Group Vibration Mode Characteristic Absorption Range (cm⁻¹) Reference
Carbonyl (C=O) Stretch 1650 - 1750 pressbooks.publibretexts.org
Aromatic C=C Stretch 1400 - 1600 vscht.czlibretexts.org
Aromatic C-H Stretch 3000 - 3100 pressbooks.publibretexts.org
Aliphatic C-H Stretch 2850 - 3000 pressbooks.publibretexts.org
Ether C-O-C Stretch ~1250 - 1000 vscht.cz

Mass Spectrometry (MS) Applications for Molecular Weight Determination and Fragmentation Pattern Elucidation

Advanced Crystallographic Analysis for Determining Solid-State Structures of Naphthopyranone Derivatives

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure and stereochemistry.

For naphthopyranone derivatives, single-crystal X-ray diffraction analysis can reveal the planarity of the naphthopyranone core and the orientation of any substituents. acs.orgunige.ch This information is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, which can influence the physical properties of the material.

For example, the crystal structure of 3-[(4-nitrophenyl)imino]-1H,3H-benzo[de]isochromen-1-one, a related compound, revealed a planar tricyclic core and a nearly planar N-attached p-nitrophenyl moiety. acs.org The whole molecule adopted an angular shape. acs.org In another study, the structure of 8-hydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester, which has a similar core structure, was unambiguously determined by X-ray analysis. nih.gov Furthermore, the absolute configuration of certain naphtho-γ-pyrone derivatives has been confirmed by single-crystal X-ray diffraction analysis. nih.gov

Structure Activity Relationship Sar Studies of 9h Naphtho 2,1 B Pyran 9 One and Its Analogs

Elucidation of Structural Determinants for Biological Activities of Naphthopyranones

The biological activities of naphthopyranones are intrinsically linked to their structural features. These compounds are found in nature, having been isolated from fungi, bacteria, and plants, and exhibit a variety of biological effects such as antibiotic, antifungal, antimalarial, antioxidant, and cytotoxic properties. researchgate.netmdpi.com The core structure, often a naphtho[2,3-c]pyran-5,10-dione ring system, provides a scaffold that can be modified to tune its biological profile. researchgate.net

The type and position of substituents on the naphthopyranone scaffold dramatically influence the compound's biological and chemical properties, including solubility, reactivity, and interactions with biological targets. ontosight.ai For instance, the introduction of different functional groups can significantly alter the bioactivity of the parent compound.

A study on 4H-naphthopyran derivatives demonstrated that the nature of substituents plays a critical role in their antimicrobial activity. researchgate.net The condensation of 6-methoxy-2-naphthol (B1581671) with various substituted benzylidenemalononitriles and ethyl benzylidenemalonates led to a series of 2-amino-4-(p-halophenyl)-7-methoxy-4H-naphtho[2,1-b]pyran-3-carbonitriles and their corresponding ethyl carboxylates. researchgate.net The antimicrobial screening of these newly synthesized compounds revealed that their efficacy is dependent on the specific substitutions made. researchgate.net

In another example, the investigation of β-butyl lawsone derivatives, which are related to naphthoquinones, showed that their potent activity against Gram-positive bacteria was dependent not only on the substituent at the stereocenter but also on their absolute configuration. rsc.org This highlights the nuanced effects of stereochemistry on bioactivity.

The following table summarizes the effects of different substituents on the bioactivity of naphthopyranone analogs based on various studies.

Compound Class Substituent Modification Observed Effect on Bioactivity
4H-Naphtho[2,1-b]pyran derivativesIntroduction of p-halophenyl groups at C4 and carbonitrile/carboxylate at C3. researchgate.netVaried antimicrobial activity depending on the specific halogen and ester/nitrile group. researchgate.net
Naphtho[2,3-b]thiophene-4,9-dionesSubstitution at the 2- and 7-positions with groups like thenoyl and nicotinoyl. researchgate.netFavorable suppression of keratinocyte hyperproliferation, comparable to the antipsoriatic agent anthralin. researchgate.net
β-lapachone-derived NaphthoimidazolesAttachment of different aromatic moieties (phenyl, indolyl, methylphenyl) to the imidazole (B134444) ring. mdpi.comHigh activity against trypomastigote forms of T. cruzi, with low toxicity to host cells. mdpi.com
PyranonaphthoquinonesPresence of a methoxy (B1213986) group.The trypanocidal activity of some furanonaphthoquinones was found to be dependent on the presence of a methoxy group. mdpi.com

The three-dimensional shape, or conformation, of a molecule is a critical factor in its ability to interact with a biological target. The binding of a ligand to a receptor is often likened to a lock and key, where the conformation of the ligand must be complementary to the binding site of the target.

Conformational analysis of bioactive molecules can provide insights into how they bind to their targets and can guide the design of new analogs with improved affinity and selectivity. For flexible molecules, the process of binding can involve a conformational change in both the ligand and the target. This "induced fit" can be a crucial part of the recognition process. arxiv.org

In the context of naphthopyranones, computational and experimental methods are used to determine the preferred conformations and how these relate to biological activity. For example, X-ray crystallography has been used to determine the solid-state conformation of various complex heterocyclic systems derived from naphthopyranones, revealing details about ring conformations and intramolecular interactions. mdpi.com Such studies have shown that cyclohexane (B81311) and pyran rings typically adopt a chair conformation, while cyclopentane (B165970) and furan (B31954) rings can have twist or envelope conformations. mdpi.com

The study of ligand-target interactions can be approached by considering the interactions between fragments of the ligand and the binding site. nih.gov This fragment interaction model can help in understanding the chemical basis of binding and in predicting the interactions of new ligands. nih.gov The alignment of the applied force with the scissile bond within a naphthopyran mechanophore has been shown to be crucial for its mechanochemical reactivity, highlighting the importance of molecular orientation and conformation. illinois.edu

Quantitative and Qualitative Assessment of Substituent Effects on Bioactivity Profiles

Rational Design Principles for the Development of Novel 9H-Naphtho[2,1-b]pyran-9-one Analogs

The insights gained from SAR studies provide a foundation for the rational design of new this compound analogs with enhanced biological activities. Rational drug design aims to create new molecules with a specific biological function based on the knowledge of a biological target.

Key principles in the rational design of novel naphthopyranone analogs include:

Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties can lead to compounds with improved activity or reduced side effects. For example, modifying the substituents on the naphthopyranone core can fine-tune its electronic and steric properties to optimize interactions with the target.

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to predict how different analogs will bind. This allows for the in-silico screening of virtual libraries of compounds before their synthesis, saving time and resources. For instance, molecular docking studies have been used to predict the binding of pyrazole–diosgenin hybrids to Keap1, suggesting their potential as Nrf2 activators. mdpi.com

Fragment-Based Drug Discovery: This approach involves identifying small chemical fragments that bind weakly to the target and then growing or combining them to produce a lead compound with higher affinity.

Hybridization: Combining the structural features of naphthopyranones with other pharmacologically active scaffolds can lead to hybrid molecules with novel or enhanced activities. For example, creating hybrids of quinones with triazoles has been explored to develop new chemotherapeutic agents for Chagas' disease. mdpi.com

The synthesis of a series of o-naphthoquinones, including derivatives of 2H-naphtho[1,2b]pyran-5,6-dione, and their investigation for trypanocidal activity is an example of the application of these design principles. mdpi.com These studies have shown that specific derivatives can induce oxidative damage in trypanosomatids, with some compounds being more active than others. mdpi.com Such findings guide the further modification of the naphthopyranone scaffold to develop more effective therapeutic agents.

Biochemical Mechanisms and Molecular Target Investigations of Naphthopyranone Compounds

Molecular Interactions with Biological Macromolecules and Cellular Components

Beyond enzyme kinetics, a comprehensive understanding of a compound's mechanism of action requires investigating its direct interactions with biological macromolecules and its effects on cellular pathways.

The interaction between a small molecule (ligand) and its protein target is fundamental to its biological effect. Techniques like X-ray crystallography, NMR spectroscopy, and computational molecular docking are employed to study these interactions at an atomic level. researchgate.netnih.govarxiv.org Molecular docking studies, for instance, can predict the binding pose of a ligand in the active site of a protein and identify key interacting residues. nih.govmdpi.comnih.gov

Some compounds exert their effects not by binding to the active site of an enzyme, but to a distinct allosteric site. wikipedia.orglibretexts.org This binding induces a conformational change in the protein that, in turn, modulates the activity of the active site. Allosteric modulators can be either activators or inhibitors. wikipedia.org The discovery of allosteric sites is a growing area of research as it offers the potential for more specific drug action. nih.gov While no specific ligand-protein binding studies for 9H-Naphtho[2,1-b]pyran-9-one are publicly available, molecular docking studies on related naphtho[2,1-b]furan (B1199300) derivatives have been conducted to explore their binding to bacterial proteins. researchgate.net

The ultimate effect of a bioactive compound is its influence on cellular signaling pathways. Naphthopyranone derivatives have been suggested to modulate key pathways involved in inflammation and cell proliferation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. mdpi.comdntb.gov.uanih.govnih.govfrontiersin.org

The NF-κB pathway is a crucial regulator of the inflammatory response. abcam.com In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. abcam.com Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. abcam.comresearchgate.net Some compounds can inhibit this pathway by preventing IκB degradation or by blocking the binding of NF-κB to DNA. mdpi.com

The MAPK pathway is another critical signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and apoptosis. nih.govfrontiersin.org Dysregulation of the MAPK pathway is a hallmark of many cancers. nih.gov Natural products are a rich source of compounds that can target and modulate the MAPK pathway. nih.gov Although direct evidence for This compound is lacking, the general class of naphthopyranones has been associated with the modulation of these pathways, indicating a promising area for future research.

Ligand-Protein Binding Studies and Allosteric Modulation

Redox Chemistry and Associated Mechanisms in Biological Systems

The redox behavior of naphthopyranone compounds is central to their biological activity. The ability of the quinone-like core structure to accept and donate electrons facilitates interactions with various biological redox systems, leading to a range of cellular effects. This section explores the fundamental one- and two-electron reduction pathways of related quinone structures and the subsequent generation of reactive oxygen species (ROS) in enzymatic environments.

One-Electron and Two-Electron Reduction Pathways of Naphthopyranone-Related Quinones

The chemical structure of this compound contains a quinone-like moiety, which is a key determinant of its redox properties. Quinones are known to undergo reduction through two primary pathways: a one-electron reduction to form a semiquinone radical anion, and a two-electron reduction to form a hydroquinone (B1673460). mdpi.com

The one-electron reduction pathway is often catalyzed by flavoprotein enzymes such as NADPH-cytochrome P450 reductase, which is found in the endoplasmic reticulum. mdpi.com In this process, the quinone (Q) accepts a single electron to become a highly reactive semiquinone radical (Q•⁻). mdpi.com Under aerobic conditions, this one-electron reduction is the predominant pathway. mdpi.com The semiquinone can then transfer its extra electron to molecular oxygen (O₂), regenerating the parent quinone and producing a superoxide (B77818) anion (O₂•⁻). This process, known as redox cycling, can lead to the continuous production of reactive oxygen species. mdpi.com

The two-electron reduction pathway involves the direct reduction of the quinone to a hydroquinone (QH₂). mdpi.com This reaction is primarily catalyzed by NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase. mdpi.com This pathway is generally considered a detoxification route because it bypasses the formation of the reactive semiquinone intermediate. mdpi.com The resulting hydroquinones are typically more stable and can be further processed by phase II detoxification enzymes, such as through glucuronidation, for elimination from the body. mdpi.com However, some hydroquinones can be unstable and auto-oxidize back to the semiquinone, which can also contribute to ROS production. mdpi.com

The specific pathway that predominates can depend on several factors, including the specific quinone structure, the cellular environment (aerobic vs. anaerobic), and the relative activities of the involved enzymes. mdpi.com

Table 1: Comparison of One-Electron and Two-Electron Reduction Pathways for Quinone Compounds

FeatureOne-Electron ReductionTwo-Electron Reduction
Primary Enzyme NADPH-cytochrome P450 reductaseNAD(P)H:quinone oxidoreductase 1 (NQO1)
Intermediate Semiquinone radical (Q•⁻)None (direct to hydroquinone)
Primary Product Semiquinone radicalHydroquinone (QH₂)
Oxygen Dependence Predominant under aerobic conditionsCan occur under both aerobic and anaerobic conditions
Biological Consequence Often leads to ROS generation via redox cyclingGenerally a detoxification pathway, but can lead to ROS if hydroquinone is unstable

Investigation of Reactive Oxygen Species (ROS) Generation in In Vitro Enzymatic Systems

The generation of reactive oxygen species is a significant consequence of the redox cycling of quinone compounds. In vitro studies using enzymatic systems have been instrumental in elucidating these mechanisms.

A common in vitro model utilizes NADPH-cytochrome P450 reductase to investigate the one-electron reduction of quinones and subsequent ROS production. In the presence of NADPH as an electron donor, this enzyme can reduce quinones to their semiquinone radicals. mdpi.com As described previously, these radicals can then react with molecular oxygen to produce superoxide anions (O₂•⁻). mdpi.com Superoxide dismutase (SOD) can then convert the superoxide into hydrogen peroxide (H₂O₂). beilstein-journals.org Further reactions, such as the Fenton reaction in the presence of ferrous ions, can lead to the formation of the highly reactive hydroxyl radical (•OH).

Studies on various naphthoquinone derivatives have confirmed their ability to generate superoxide radicals in enzymatic assays involving one- and two-electron reduction processes. researchgate.net The capacity of these compounds to produce ROS is often linked to their biological effects. researchgate.net For instance, the trypanocidal activity of some naphthoquinone derivatives has been associated with mitochondrial dysfunction and an increase in ROS production. mdpi.com

Another important enzymatic system for studying quinone-induced ROS is the mitochondrial electron transport chain. researchgate.net Quinone-like compounds can interact with components of this chain, such as complex I, leading to the diversion of electrons and the production of superoxide. mdpi.com

Table 2: Key Components and Products in In Vitro ROS Generation Assays with Quinone-like Compounds

Component/ProductRole/Description
Quinone Compound The substrate that undergoes redox cycling.
NADPH-cytochrome P450 Reductase An enzyme that catalyzes the one-electron reduction of quinones.
NADPH The electron donor for the reductase enzyme.
Molecular Oxygen (O₂) ** Accepts an electron from the semiquinone to form superoxide.
Superoxide Anion (O₂•⁻) The initial reactive oxygen species produced.
Superoxide Dismutase (SOD) An enzyme that converts superoxide to hydrogen peroxide.
Hydrogen Peroxide (H₂O₂) **A more stable ROS that can diffuse across membranes.
Hydroxyl Radical (•OH) A highly reactive ROS that can be formed from H₂O₂.

Computational Chemistry and Theoretical Studies of 9h Naphtho 2,1 B Pyran 9 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of molecules. aps.org By solving approximations of the Schrödinger equation, these methods can determine electron distribution and energy levels, which in turn dictate the molecule's stability and chemical behavior. unipd.it

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. chalcogen.ro The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. chalcogen.ro The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of these orbitals and the gap between them (the HOMO-LUMO gap) provide significant insights into the molecule's reactivity and kinetic stability. wuxibiology.com

A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wuxibiology.com This energy gap is a critical parameter for understanding electronic and optical properties. For instance, in a study on related 4H-naphtho[2,1-b]pyrano derivatives, the HOMO and LUMO energies were calculated to assess the compounds' reactivity. researchgate.net The energy gap helps to predict the molecule's tendency to donate or accept electrons in interactions with other species. While specific values for the parent 9H-Naphtho[2,1-b]pyran-9-one are not detailed in the provided context, calculations on similar structures show that modifications to the molecular framework, such as adding substituents, can systematically alter the HOMO and LUMO energy levels and thus tune the molecule's electronic properties. scielo.org.mxmdpi.com

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

Term Description Significance in Reactivity
HOMO Highest Occupied Molecular Orbital Represents the ability to donate an electron; the site of nucleophilic attack.
LUMO Lowest Unoccupied Molecular Orbital Represents the ability to accept an electron; the site of electrophilic attack.

| Energy Gap (Eg) | The energy difference between the HOMO and LUMO levels (Eg = ELUMO - EHOMO). | A smaller gap indicates higher reactivity, lower kinetic stability, and easier electronic excitation. wuxibiology.com |

To identify specific sites within the molecule that are prone to electrophilic or nucleophilic attack, computational chemists employ tools like Molecular Electrostatic Potential (MEP) maps and Fukui functions.

The MEP map provides a visual representation of the charge distribution on the molecule's surface. Different colors on the map indicate regions of varying electrostatic potential. Typically, red regions signify negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are prone to nucleophilic attack. For example, in analyses of related sulfonylhydrazide-Schiff bases, MEP diagrams clearly showed negative charges concentrated over oxygen atoms, identifying them as likely sites for interaction.

Fukui functions provide a more quantitative measure of a site's reactivity. They describe the change in electron density at a specific point in the molecule when an electron is added or removed. researchgate.netresearchgate.net These indices are calculated to predict the most likely sites for electrophilic, nucleophilic, and radical attacks. In a theoretical study on the acylation of the related 2-ethylnaphtho[2,1-b]furan, Fukui indices (specifically f⁻ for electrophilic attack) correctly predicted the preference for the electrophile to attack the C⁵ position over the C¹ position. researchgate.net Such calculations are invaluable for rationalizing and predicting the regioselectivity of chemical reactions. researchgate.netresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid. sarpublication.comjscimedcentral.commdpi.com These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. sarpublication.comresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor's active site to form a stable complex. jscimedcentral.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them based on their binding energy. researchgate.net This allows researchers to identify the most likely binding mode and estimate the strength of the interaction (binding affinity). jscimedcentral.commdpi.com While specific docking studies on this compound are not available in the provided results, the methodology has been applied to similar heterocyclic systems to evaluate their potential as bioactive agents. mdpi.com For example, derivatives of pyranopyridines were docked into the GABA-A receptor to assess their potential neurotropic activity. mdpi.com

Following docking, molecular dynamics (MD) simulations can be used to study the behavior of the ligand-receptor complex over time. mdpi.com MD simulations calculate the forces between atoms and use Newton's laws of motion to simulate their movements, providing a dynamic view of the complex. mdpi.com This can reveal the stability of the predicted binding pose, show conformational changes in the protein or ligand upon binding, and provide a more refined calculation of binding free energies. mdpi.com

Table 2: Computational Methods for Ligand-Target Interaction

Method Purpose Key Output
Molecular Docking Predicts the preferred binding orientation of a ligand to a biological target. sarpublication.comjscimedcentral.com Binding pose, binding affinity (score). researchgate.net

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules in the complex over time. mdpi.com | Trajectory of the complex, stability of binding, conformational changes, binding free energy. mdpi.com |

Mechanistic Insights from Theoretical Reaction Pathway Analysis and Photoisomerization Studies

Theoretical calculations are crucial for elucidating complex reaction mechanisms that are difficult to observe experimentally. escholarship.org By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers that separate them, providing a detailed understanding of the reaction pathway. unipd.it

For naphthopyrans, a particularly important reaction is photoisomerization, the process that underlies their photochromic properties. mdpi.comnih.gov Upon UV irradiation, the closed form (CF) of a 3H-naphthopyran undergoes a ring-opening reaction to form colored, open-ring isomers, typically a transoid-cis (TC) and a transoid-trans (TT) form. mdpi.comnih.gov Theoretical studies have been used to investigate the mechanism of this transformation in detail.

For example, a combined spectroscopic and computational study on 3H-naphthopyrans revealed the influence of substituents on the photoisomerization pathway. mdpi.com The study showed that isomerization from the TC to the TT form can occur via two competing mechanisms: a simple rotation around a single bond or a more complex "bicycle-pedal" motion involving two bonds. mdpi.com Calculations demonstrated that adding a methoxy (B1213986) substituent changed the potential energy landscape of the excited state, favoring the bicycle-pedal path which ultimately led to a reduction in the formation of the unwanted, long-lived TT isomer. mdpi.com Other studies have focused on the thermal fading process, calculating the energy barriers for the ring-closure reaction that returns the colored isomers to the colorless closed form. nih.gov Furthermore, theoretical analysis has been applied to understand other reaction pathways, such as the thermal or photochemical ring-contraction of certain naphthopyran derivatives to form naphthofurans. hud.ac.uk These mechanistic insights are vital for designing new photochromic materials with optimized properties like color, fade rate, and fatigue resistance. nih.gov

Advanced Materials Science Applications of 9h Naphtho 2,1 B Pyran 9 One Derivatives

Photochromic Properties and Potential Applications in Smart Materials

The fundamental characteristic of naphthopyrans is their ability to undergo a reversible transformation between two states: a colorless, stable "closed-ring" form and a colorful "open-ring" form, upon irradiation with UV light. rsc.orgsemanticscholar.org The colored state can revert to the initial colorless state through thermal processes or by exposure to visible light. rsc.orgias.ac.in This light-sensitive behavior positions them as prime candidates for applications in optical data storage, molecular actuators, and anti-counterfeiting measures. rsc.org

The photochromic process in 3H-naphtho[2,1-b]pyran derivatives is initiated by the absorption of ultraviolet (UV) light. rsc.orgsemanticscholar.org This absorption excites the molecule, leading to the heterolytic cleavage of the C(sp3)–O bond within the pyran ring. csic.esekb.eg Following this bond scission, a series of rapid structural rearrangements occur, resulting in the formation of highly colored, planar, open-ring isomers known as merocyanines. rsc.orgsemanticscholar.org

These merocyanines can exist as different stereoisomers, primarily the transoid-cis (TC) and transoid-trans (TT) forms. mdpi.comrsc.org The TC isomer is typically formed almost instantaneously, and further UV irradiation can cause its isomerization to the more thermally stable, and thus longer-lived, TT isomer. mdpi.comresearchgate.net The extended π-conjugated system of these merocyanine (B1260669) isomers is responsible for their strong absorption in the visible spectrum. ekb.eg

The reverse reaction, known as ring closure or fading, restores the molecule to its colorless naphthopyran form. rsc.org This can happen thermally in the dark or be accelerated by irradiation with visible light, which facilitates the 6π electrocyclization required to reform the C–O bond. rsc.orgsemanticscholar.org

UV-Visible (UV-Vis) absorption spectroscopy is a primary tool for studying the photochromic transformations of naphthopyranones. ias.ac.inrsc.org The colorless, closed-ring naphthopyran form typically absorbs in the UV region, while the open-ring merocyanine form exhibits a strong, broad absorption band in the visible region. ias.ac.in The specific wavelength of maximum absorption (λmax) and the resulting color are highly dependent on the molecular structure and the polarity of the surrounding medium. rsc.orgcsic.es

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural identification of the different isomers formed during the photochromic process. ekb.egrsc.org Techniques like 1H, 13C, and 19F NMR (for fluorinated derivatives) can distinguish between the closed form and the various open-ring merocyanine isomers (TC and TT), confirming the structural changes. rsc.org Time-resolved transient absorption spectroscopy is used to investigate the rapid dynamics of the ring-opening and closing reactions, providing insights into the lifetimes of excited states and the quantum yields of the photoreaction. mdpi.comumk.pl

Table 1: Typical Spectroscopic Properties of a 3,3-disubstituted-3H-naphtho[2,1-b]pyran Derivative
PropertyClosed Form (Naphthopyran)Open Form (Photomerocyanine)
ColorColorlessColored (e.g., Yellow, Red, Blue, Purple) nih.gov
Typical UV-Vis λmax~300-380 nm ias.ac.in~450-650 nm rsc.orgias.ac.in
Key 13C NMR Signalsp3 Carbon (C-3) ~80 ppm scribd.comsp2 Carbons in conjugated system

The thermal reversion from the colored merocyanine to the colorless naphthopyran form is a critical parameter for practical applications. nih.gov The kinetics of this fading process are often analyzed using a bi-exponential decay function, which accounts for the different reversion rates of the various merocyanine stereoisomers. rsc.orgrsc.org The persistence of the long-lived TT isomer can lead to residual color, which is undesirable for applications like ophthalmic lenses that require fast fading. mdpi.comresearchgate.net

The rate of thermal fading is highly tunable and can be controlled through several strategies:

Molecular Structure: The electronic and steric nature of substituents on the naphthopyran skeleton significantly influences the fading kinetics. rsc.org Electron-donating groups at the para-position of the C3-aryl rings can stabilize the open form, leading to a bathochromic (red) shift in color but a faster reversion rate. rsc.org Conversely, bulky substituents at the ortho-position can sterically hinder the rotation needed for ring closure, slowing the fading rate. rsc.org

Matrix Environment: When embedded in a polymer, the properties of the matrix, such as its polarity and rigidity (free volume), affect the mobility of the photochromic molecule and thus its fading kinetics. csic.es More rigid matrices or those with smaller pore sizes can increase steric hindrance, leading to faster bleaching. csic.es

Temperature: The rate of thermal fading is temperature-dependent; an increase in temperature accelerates the bleaching kinetics. csic.es

By strategically modifying the molecular structure, such as changing substituents or the size of fused rings, researchers can precisely control the color, fading speed, and fatigue resistance to develop advanced photoresponsive materials. rsc.orgnih.govresearchgate.net

Spectroscopic Characterization of Photochromic Transformations

Research on the Integration of Naphthopyranone Derivatives in Functional Materials

The unique photoresponsive nature of naphthopyranone derivatives has prompted significant research into their incorporation into functional materials, aiming to harness their tunable optical and electrical properties for advanced applications.

The integration of naphthopyranone derivatives into polymer matrices like nylon or polymethylmethacrylate (PMMA) is a common method for creating solid-state photochromic materials. csic.esscirp.orgmdpi.com The choice of polymer is critical, as its physical properties can influence the photochromic performance. csic.esmdpi.com For instance, polymers with low glass transition temperatures generally allow for more efficient photochromism. rsc.org These composite materials are being explored for a variety of applications, including light-modulating smart windows, optical switches, and rewritable optical data storage systems. rsc.orgnih.gov

Beyond their optical properties, the reversible isomerization of naphthopyranones presents an opportunity to switch their electrical properties. rsc.org The colorless closed form is a largely unconjugated system, whereas the colored open-ring merocyanine form possesses an extended π-conjugated system. This change in electronic structure suggests that the open form could exhibit different electrical conductivity. rsc.org This has led to investigations into their potential use as conductivity switches in molecular electronic devices, where light acts as an external stimulus to control charge transport. rsc.orgcaltech.edu

While research has predominantly focused on photochromism, the distinct structural and electronic differences between the closed and open isomers of naphthopyranones suggest potential in photocontrolled catalysis. caltech.edu The concept involves using light to reversibly switch a molecule between a catalytically inactive state and an active one.

By functionalizing a naphthopyranone derivative with a catalytically active group, the photoinduced ring-opening and closing could modulate the accessibility or electronic nature of the catalytic site, thus turning the catalyst "on" or "off" with light. caltech.edu Furthermore, some naphthopyranone derivatives have been identified as donor-acceptor (D-A) systems with redox-active properties, which could be exploited in photoredox catalysis. unige.chunifr.ch This area of research is still emerging but represents a novel frontier for designing smart catalytic systems with high spatial and temporal control over chemical reactions.

Q & A

Q. How do stability studies inform storage conditions for this compound under varying pH and temperature?

  • Methodology : Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via HPLC . For acid-sensitive derivatives (e.g., ), store in amber vials at −20°C with desiccants .

Conflict Resolution & Best Practices

Q. How should researchers address discrepancies between theoretical and experimental yields in scaled-up syntheses?

  • Methodology : Identify bottlenecks (e.g., exothermicity or mixing inefficiencies) using DoE (Design of Experiments) . For scale-up, transition from batch to continuous flow reactors to improve heat/mass transfer (). Validate with PAT (Process Analytical Technology) tools like inline FTIR .

Q. What protocols ensure reproducibility in biological assays involving this compound derivatives?

  • Methodology : Standardize cell lines (e.g., ATCC-certified HepG2), solvent controls (DMSO <0.1%), and assay plates (same manufacturer). Use SPR (Surface Plasmon Resonance) for binding affinity validation and LC-MS to verify compound integrity post-assay .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.